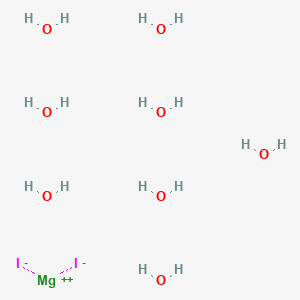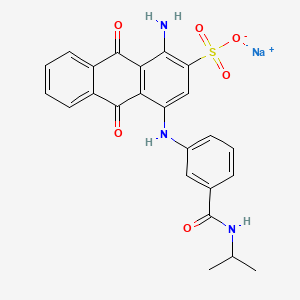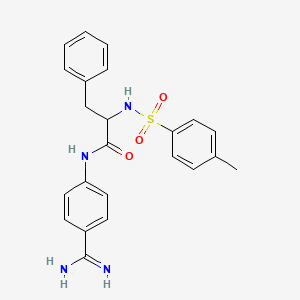
4'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with the molecular formula C23H24N4O3S and a molecular weight of 436.57 g/mol This compound is characterized by the presence of an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of p-toluenesulfonamide with hydrocinnamic acid derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like anhydrous acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
p-Toluenesulfonamide: A simpler sulfonamide with similar functional groups but lacking the amidino and hydrocinnamanilide components.
Hydrocinnamic Acid Derivatives: Compounds with a similar backbone but different functional groups.
Uniqueness: 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
92953-67-8 |
|---|---|
Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-7-13-20(14-8-16)31(29,30)27-21(15-17-5-3-2-4-6-17)23(28)26-19-11-9-18(10-12-19)22(24)25/h2-14,21,27H,15H2,1H3,(H3,24,25)(H,26,28) |
InChI Key |
BYJKCMHVXUDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


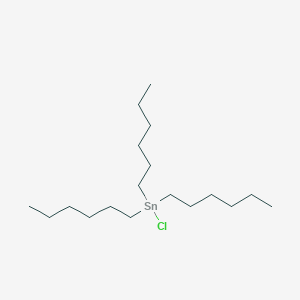
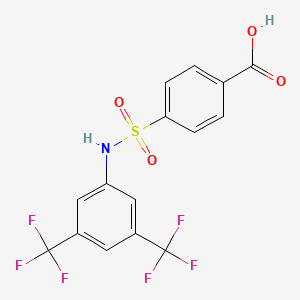
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
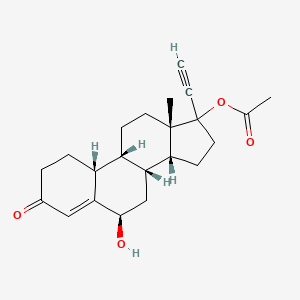
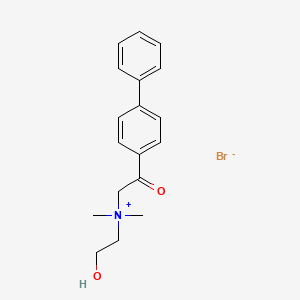
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
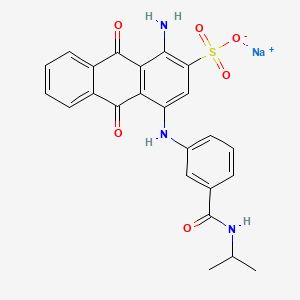
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
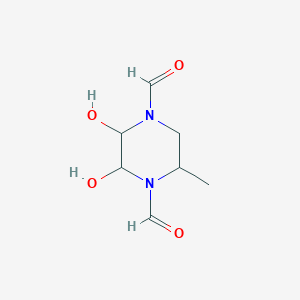
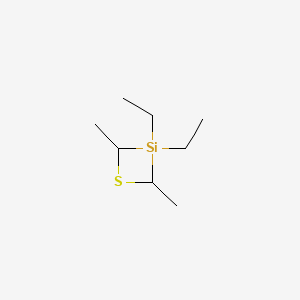
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
